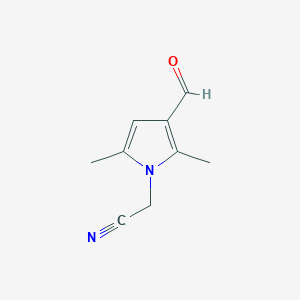
1-(氰基甲基)-3-甲酰基-2,5-二甲基-1H-吡咯
描述
“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1087792-37-7 . It has a molecular weight of 162.19 . It is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole-containing compounds has been extensively studied . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs . For instance, the Paal-Knorr pyrrole condensation is a commonly used method . Other methods include the use of copper or ruthenium-based catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .Physical and Chemical Properties Analysis
“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a powder that is stored at room temperature . It has a molecular weight of 162.19 .科学研究应用
基本性质
“1-(氰基甲基)-3-甲酰基-2,5-二甲基-1H-吡咯” 是一种化学化合物,其CAS号为:1087792-37-7。 其分子量为162.19, IUPAC名为(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile .
生物活性
吡咯是“1-(氰基甲基)-3-甲酰基-2,5-二甲基-1H-吡咯” 结构的一部分,已知具有生物活性。它具有多种活性。 吡咯环系统中不同药效团的组合导致了更具活性的化合物的形成 .
治疗应用
含吡咯的类似物被认为是生物活性化合物的一个潜在来源。它们存在于许多天然产物中。 含有吡咯环系统的上市药物已知具有许多生物学特性,例如抗精神病,β-肾上腺素受体拮抗剂,抗焦虑,抗癌(白血病,淋巴瘤和骨髓纤维化等),抗菌,抗真菌,抗原生动物,抗疟疾等等 .
抗癌活性
抗真菌和抗生素应用
吡咯亚基在治疗活性化合物(包括杀真菌剂和抗生素)中具有多种应用 .
抗炎和降胆固醇药物
安全和危害
未来方向
Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to their diverse therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” and similar compounds may have promising applications in the future.
作用机制
Biochemical Pathways
It is known that pyrrole derivatives can have various biological activities, which suggests that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
生化分析
Biochemical Properties
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its reactive formyl group and nitrile functionality. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of the formyl group to a carboxylic acid. Additionally, the nitrile group can participate in nucleophilic addition reactions with amino acids and peptides, forming stable adducts. These interactions highlight the compound’s versatility in biochemical studies .
Cellular Effects
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in shifts in metabolic fluxes and metabolite levels .
Molecular Mechanism
The molecular mechanism of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile involves its interactions with biomolecules at the molecular level. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. The nitrile group can also interact with metal ions, affecting the activity of metalloenzymes. These binding interactions and modifications result in changes in enzyme activity and gene expression, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Metabolic Pathways
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid, which can then enter the tricarboxylic acid cycle. The nitrile group can also undergo hydrolysis to form the corresponding amide, which can be further metabolized by amidases. These metabolic transformations affect the compound’s bioavailability and overall biochemical activity.
Transport and Distribution
The transport and distribution of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions influence the compound’s cellular effects and overall bioactivity .
Subcellular Localization
The subcellular localization of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. These localization patterns are crucial for understanding the compound’s biochemical effects .
属性
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBGDNUCFYOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#N)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244169 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-37-7 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


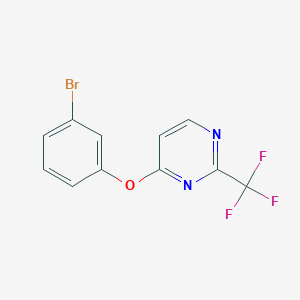
![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)
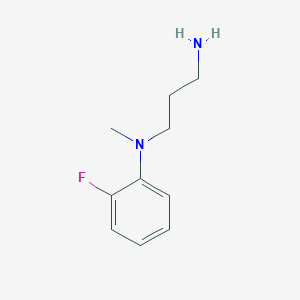
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)
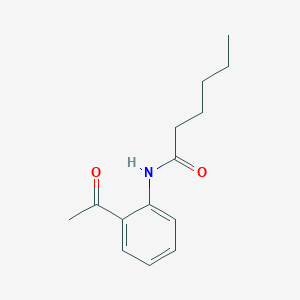


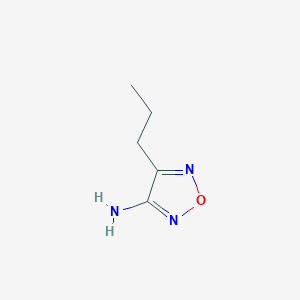
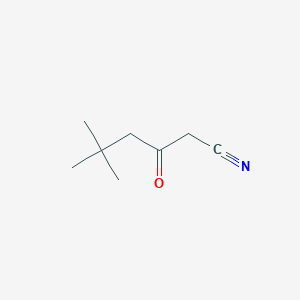
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)
